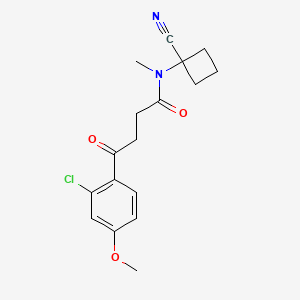
4-(2-chloro-4-methoxyphenyl)-N-(1-cyanocyclobutyl)-N-methyl-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-4-methoxyphenyl)-N-(1-cyanocyclobutyl)-N-methyl-4-oxobutanamide is a chemical compound that is commonly referred to as VX-765. It is a potent and selective inhibitor of caspase-1, which is a key enzyme involved in the inflammatory response. VX-765 has been extensively studied for its potential therapeutic applications in various inflammatory and neurodegenerative disorders.
Wirkmechanismus
VX-765 is a potent and selective inhibitor of caspase-1, which is a key enzyme involved in the inflammatory response. Caspase-1 is responsible for the processing and activation of interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), which are pro-inflammatory cytokines. By inhibiting caspase-1, VX-765 reduces the production of IL-1β and IL-18, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
VX-765 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. VX-765 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. In addition, VX-765 has been shown to reduce the production of IL-1β and IL-18 in human peripheral blood mononuclear cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using VX-765 in lab experiments is its selectivity for caspase-1. This allows researchers to specifically target the inflammatory response without affecting other caspases. However, one limitation of using VX-765 is its potential toxicity. VX-765 has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of VX-765. One area of research is the potential therapeutic applications of VX-765 in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of more selective caspase-1 inhibitors that may have fewer side effects than VX-765. Additionally, the use of VX-765 in combination with other anti-inflammatory drugs may be explored as a potential treatment for inflammatory disorders.
Synthesemethoden
The synthesis of VX-765 involves a multi-step process that begins with the reaction of 2-chloro-4-methoxybenzoic acid with thionyl chloride to yield 2-chloro-4-methoxybenzoyl chloride. The resulting compound is then reacted with 1-cyanocyclobutane in the presence of a base to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-4-oxobutanamide to yield VX-765.
Wissenschaftliche Forschungsanwendungen
VX-765 has been extensively studied for its potential therapeutic applications in various inflammatory and neurodegenerative disorders. It has been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. VX-765 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-methoxyphenyl)-N-(1-cyanocyclobutyl)-N-methyl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-20(17(11-19)8-3-9-17)16(22)7-6-15(21)13-5-4-12(23-2)10-14(13)18/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYCAQVKIZVFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(=O)C1=C(C=C(C=C1)OC)Cl)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-methoxyphenyl)-N-(1-cyanocyclobutyl)-N-methyl-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

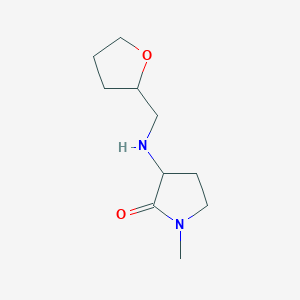
![2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide](/img/structure/B2954738.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2954740.png)
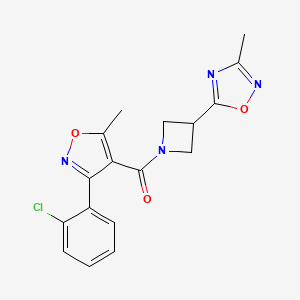
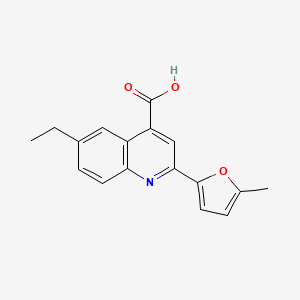
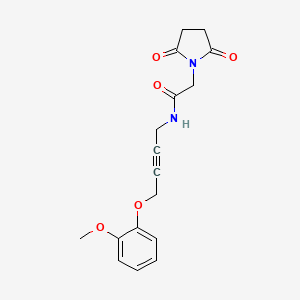
![1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2954745.png)
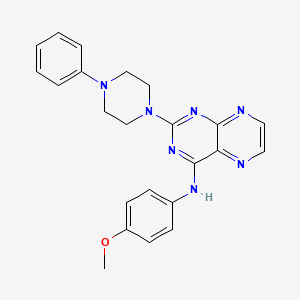
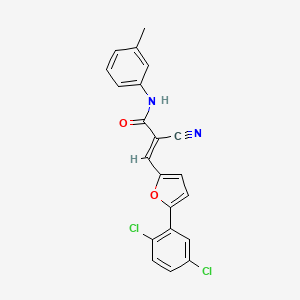
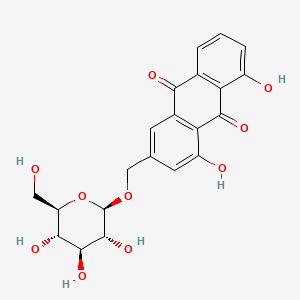
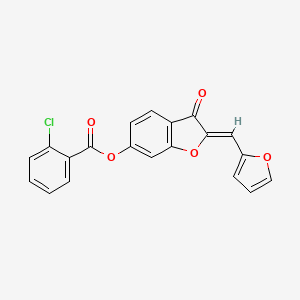
![3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2954754.png)
![3-(3-Fluorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2954755.png)
![ethyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2954757.png)